molecular formula C8H9BCl2O3 B1454584 (2,4-Dichloro-5-ethoxyphenyl)boronic acid CAS No. 915200-81-6

(2,4-Dichloro-5-ethoxyphenyl)boronic acid

Cat. No. B1454584
CAS RN: 915200-81-6
M. Wt: 234.87 g/mol
InChI Key: VVHOCDCNPFIXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,4-Dichloro-5-ethoxyphenyl)boronic acid” is a type of organoboron compound. Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .


Synthesis Analysis

Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, are often involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . The synthesis of boronic acids generally involves the reaction of organometallic compounds with a boron reagent .


Molecular Structure Analysis

The molecular formula of “(2,4-Dichloro-5-ethoxyphenyl)boronic acid” is C7H7BCl2O3 . The exact molecular weight is 220.84600 .


Chemical Reactions Analysis

Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, are known for their involvement in Suzuki-Miyaura coupling reactions . They can also participate in selective hydroxylation to phenols .

Scientific Research Applications

Sensing Applications

Boronic acids, including (2,4-Dichloro-5-ethoxyphenyl)boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be used for protein manipulation and modification .

Separation Technologies

Boronic acids have been used in separation technologies . This is due to their ability to form reversible covalent bonds with diols, which can be exploited for the separation of complex mixtures .

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . Their unique chemical properties make them useful in the design and synthesis of novel drug molecules .

Glucose Monitoring

Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . This makes (2,4-Dichloro-5-ethoxyphenyl)boronic acid a potential candidate for non-enzymatic sensors with the capability of long-term stability and low cost .

Synthesis of Boronate Esters

Decarboxylative borylation replaces alkyl carboxylic acids with boronate esters . This process can be used across a broad range of substrates, enabling convenient disconnections for synthesis .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

(2,4-Dichloro-5-ethoxyphenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The boronic acid acts as a nucleophile, transferring its organic group to palladium after the oxidative addition of an electrophilic organic group to the metal .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (2,4-Dichloro-5-ethoxyphenyl)boronic acid participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The exact downstream effects would depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with various biomolecules .

Result of Action

The primary result of the action of (2,4-Dichloro-5-ethoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of (2,4-Dichloro-5-ethoxyphenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known to be tolerant of a wide range of reaction conditions, including different solvents and temperatures . Additionally, boronic acids are generally stable and environmentally benign .

Safety and Hazards

Boronic acids, including “(2,4-Dichloro-5-ethoxyphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Boronic acids are being increasingly used in various fields of research, including chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have inspired the exploration of novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(2,4-dichloro-5-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BCl2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOCDCNPFIXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681683
Record name (2,4-Dichloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-5-ethoxyphenyl)boronic acid

CAS RN

915200-81-6
Record name (2,4-Dichloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dichloro-5-ethoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2,4-Dichloro-5-ethoxyphenyl)boronic acid
Reactant of Route 3
(2,4-Dichloro-5-ethoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2,4-Dichloro-5-ethoxyphenyl)boronic acid
Reactant of Route 5
(2,4-Dichloro-5-ethoxyphenyl)boronic acid
Reactant of Route 6
(2,4-Dichloro-5-ethoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.